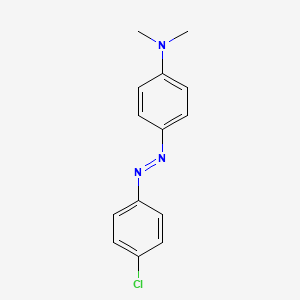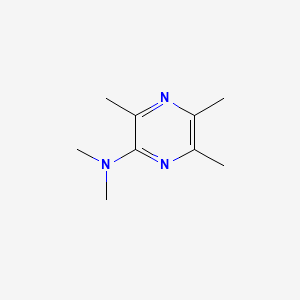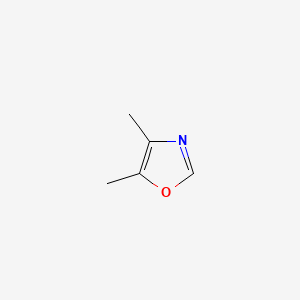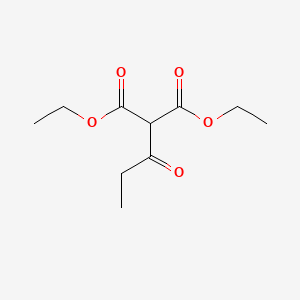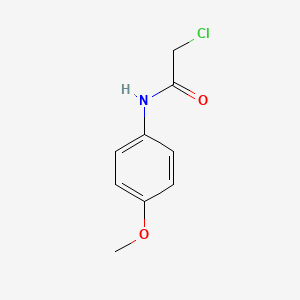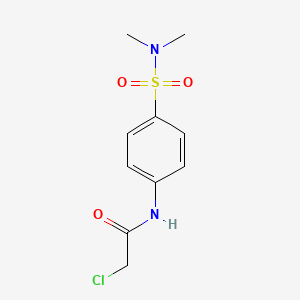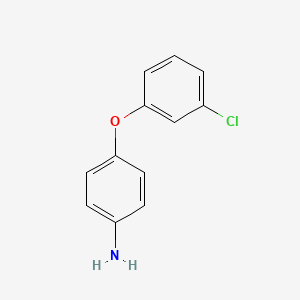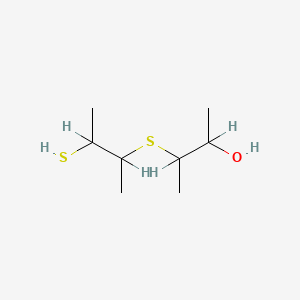
2,5-Difluorotoluene
Descripción general
Descripción
2,5-Difluorotoluene is an organic compound with the molecular formula C₇H₆F₂. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Difluorotoluene can be synthesized through several methods:
-
Direct Fluorination: : One common method involves the direct fluorination of toluene using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired positions.
-
Halogen Exchange: : Another method involves the halogen exchange reaction, where a halogenated toluene derivative (such as 2,5-dichlorotoluene) is treated with a fluorinating agent like antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄). This reaction typically occurs under mild conditions and provides good yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the halogen exchange method due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluorotoluene undergoes various chemical reactions, including:
-
Substitution Reactions: : The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The methyl group in this compound can be oxidized to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used for these transformations.
-
Reduction Reactions: : The compound can also undergo reduction reactions, where the aromatic ring is hydrogenated to form 2,5-difluorocyclohexane. Catalysts like palladium on carbon (Pd/C) are commonly used in these reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, temperatures around 100-150°C.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions, temperatures around 50-100°C.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), atmospheric or elevated pressure, temperatures around 25-100°C.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.
Reduction: 2,5-Difluorocyclohexane.
Aplicaciones Científicas De Investigación
2,5-Difluorotoluene has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its fluorine atoms provide unique reactivity and stability to the molecules it is incorporated into.
-
Material Science: : The compound is used in the development of advanced materials, including polymers and liquid crystals. Its fluorinated structure imparts desirable properties such as thermal stability and chemical resistance.
-
Medicinal Chemistry: : In medicinal chemistry, this compound is used as a building block for the synthesis of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
-
Biological Research: : The compound is also used in biological research to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2,5-difluorotoluene depends on its specific application. In general, the presence of fluorine atoms in the molecule can influence its reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effect of the fluorine atoms can activate the aromatic ring towards nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
2,5-Difluorotoluene can be compared with other fluorinated toluene derivatives, such as:
2,4-Difluorotoluene: Similar to this compound but with fluorine atoms at the 2 and 4 positions. It exhibits different reactivity and properties due to the different substitution pattern.
3,5-Difluorotoluene: Fluorine atoms are at the 3 and 5 positions. This compound also has unique reactivity and applications compared to this compound.
2,6-Difluorotoluene: Fluorine atoms are at the 2 and 6 positions. It is another isomer with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that are valuable in various applications.
Propiedades
IUPAC Name |
1,4-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVKDGEALPJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196423 | |
| Record name | 2,5-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | 2,5-Difluorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
452-67-5 | |
| Record name | 1,4-Difluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIFLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9PUS3HC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2,5-Difluorotoluene can be obtained from its rotational spectrum?
A1: The rotational spectrum provides valuable information about the molecule's structure and internal dynamics. By analyzing the specific frequencies absorbed by the molecule when transitioning between different rotational energy levels, researchers can determine:
- Bond lengths and angles: The precise frequencies are highly sensitive to the molecule's geometry, allowing for accurate determination of bond lengths and angles within the this compound molecule. []
- Internal rotation barrier: The spectrum can reveal information about the rotation of the methyl group (-CH3) relative to the aromatic ring. Analysis of the spectral lines associated with different rotational states of the methyl group allows for the determination of the energy barrier hindering this internal rotation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


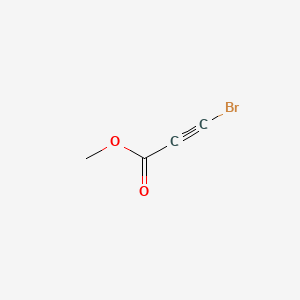
![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)

